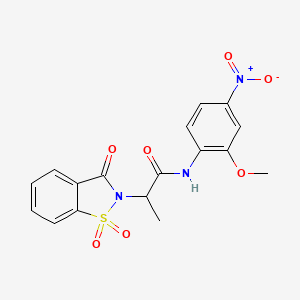N-(2-methoxy-4-nitrophenyl)-2-(1,1,3-trioxo-2,3-dihydro-1lambda6,2-benzothiazol-2-yl)propanamide
CAS No.: 899996-82-8
Cat. No.: VC11904562
Molecular Formula: C17H15N3O7S
Molecular Weight: 405.4 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 899996-82-8 |
|---|---|
| Molecular Formula | C17H15N3O7S |
| Molecular Weight | 405.4 g/mol |
| IUPAC Name | N-(2-methoxy-4-nitrophenyl)-2-(1,1,3-trioxo-1,2-benzothiazol-2-yl)propanamide |
| Standard InChI | InChI=1S/C17H15N3O7S/c1-10(19-17(22)12-5-3-4-6-15(12)28(19,25)26)16(21)18-13-8-7-11(20(23)24)9-14(13)27-2/h3-10H,1-2H3,(H,18,21) |
| Standard InChI Key | MCEKNSGFQDKHMS-UHFFFAOYSA-N |
| SMILES | CC(C(=O)NC1=C(C=C(C=C1)[N+](=O)[O-])OC)N2C(=O)C3=CC=CC=C3S2(=O)=O |
| Canonical SMILES | CC(C(=O)NC1=C(C=C(C=C1)[N+](=O)[O-])OC)N2C(=O)C3=CC=CC=C3S2(=O)=O |
Introduction
Chemical Identity and Structural Characteristics
Molecular Composition and Physicochemical Properties
N-(2-Methoxy-4-nitrophenyl)-2-(1,1,3-trioxo-2,3-dihydro-1λ⁶,2-benzothiazol-2-yl)propanamide is defined by the International Union of Pure and Applied Chemistry (IUPAC) name reflecting its two primary subunits: a 2-methoxy-4-nitrophenyl group and a 1,1,3-trioxo-2,3-dihydro-1λ⁶,2-benzothiazol-2-ylpropanamide backbone. Key physicochemical parameters are summarized below:
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 405.4 g/mol |
| CAS Registry Number | 899996-82-8 |
| Density | Not Available |
| Melting/Boiling Points | Not Available |
The absence of empirical data for density and thermal properties underscores the compound’s specialized nature and limited commercial availability .
Structural Analysis
The molecule comprises three distinct regions:
-
2-Methoxy-4-nitrophenyl Group: A benzene ring substituted with a methoxy (-OCH₃) group at the 2-position and a nitro (-NO₂) group at the 4-position. This electron-withdrawing nitro group enhances the aromatic ring’s electrophilicity, potentially facilitating nucleophilic substitution reactions .
-
Propanamide Linker: A three-carbon chain connecting the nitroaniline moiety to the benzothiazole core. The amide bond () introduces hydrogen-bonding capability, influencing solubility and intermolecular interactions.
-
1,1,3-Trioxo-2,3-Dihydro-1λ⁶,2-Benzothiazole: A bicyclic system featuring a sulfonyl group () at the 1-position and a ketone () at the 3-position. The sulfonyl group confers rigidity and polarity, while the conjugated π-system may enable fluorescence or electron-transfer properties .
Synthetic Methodologies
Key Precursors and Reaction Pathways
The synthesis of this compound likely involves modular assembly of its subunits. A plausible route, inferred from analogous procedures in Search Result , involves the following steps:
-
Preparation of the Benzothiazole Core:
-
6-Bromo-1,1-dioxo-1,2-dihydro-1λ⁶-benzo[d]isothiazol-3-one serves as a precursor. Treatment with phosphorus pentachloride () in 1,2-dichlorobenzene at 160°C yields 6-bromo-3-chlorobenzo[d]isothiazole 1,1-dioxide .
-
Palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) introduces the propanamide sidechain. For example, reacting the brominated benzothiazole with a boronic ester-functionalized propanamide derivative in the presence of and sodium carbonate () under microwave irradiation facilitates C-C bond formation .
-
-
Coupling with the Nitroaniline Derivative:
-
The 2-methoxy-4-nitroaniline subunit is synthesized via nitration of 2-methoxyaniline followed by purification.
-
Amide bond formation between the aniline’s amine group and the propanamide’s carboxylic acid is achieved using coupling agents like or .
-
Optimization Challenges
-
Regioselectivity: Controlling the position of nitro and methoxy groups on the phenyl ring requires careful selection of nitration conditions (e.g., mixed acid vs. nitric acid/sulfuric acid).
-
Stability of the Sulfonyl Group: The benzothiazole’s sulfonyl moiety may hydrolyze under acidic or basic conditions, necessitating neutral pH during workup .
Functional and Pharmacological Inferences
Blood-Brain Barrier Permeability
Log P calculations for related benzothiazole derivatives (e.g., 1.22 consensus log P) indicate moderate lipophilicity, which correlates with blood-brain barrier (BBB) permeability. This property positions the compound as a candidate for central nervous system-targeted therapeutics.
Applications in Materials Science
Fluorescent Probes
The conjugated benzothiazole system may exhibit fluorescence under UV light, akin to derivatives like 3-oxobenzo[d]isothiazole-2(3H)-carbaldehyde 1,1-dioxide . Such properties are exploitable in bioimaging or sensor technologies.
Polymer Additives
Sulfonamide-containing compounds often serve as stabilizers or crosslinking agents in polymers. The sulfonyl group’s thermal stability could mitigate degradation in high-temperature applications.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume